molecular formula C8H16O4 B8322233 2,2-Dimethoxyethyl butyrate

2,2-Dimethoxyethyl butyrate

Cat. No.: B8322233
M. Wt: 176.21 g/mol
InChI Key: OUIDXHHYBIBYFP-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethyl butyrate is an ester derivative characterized by a butyrate moiety esterified with a 2,2-dimethoxyethyl group.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,2-Dimethoxyethyl butyrate to achieve high yield and purity?

  • Methodology : Use esterification between 2,2-dimethoxyethanol and butyryl chloride under controlled catalysis (e.g., acid or enzyme-mediated). Monitor reaction progress via gas chromatography (GC) or NMR to optimize stoichiometry and temperature. For solvent selection, prioritize aprotic solvents like dichloromethane to minimize side reactions. Post-synthesis, employ fractional distillation or preparative HPLC for purification .
  • Key Parameters : Reaction time (12-24 hrs), temperature (60-80°C), and catalyst loading (1-5 mol% for enzymatic methods).

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester linkages and dimethoxyethyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (expected ~190.23 g/mol).
  • FT-IR : Peaks at ~1740 cm1^{-1} (C=O stretch) and 1100 cm1^{-1} (C-O-C ether stretch) validate functional groups.
    • Reference Standards : Cross-check spectral data with structurally analogous esters (e.g., diethylene glycol monobutyl ether acetate) .

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?

  • Methodology : Implement quality control protocols using:

  • GC-FID : Quantify residual reactants and byproducts.
  • Karl Fischer Titration : Monitor water content (<0.1% for stability).
  • Chiral HPLC : If stereoisomers are present, ensure enantiomeric purity .

Advanced Research Questions

Q. What computational strategies predict the reactivity and stability of this compound under varying environmental conditions?

  • Methodology :

  • DFT Calculations : Model hydrolysis pathways under acidic/basic conditions.
  • Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes.
  • Database Tools : Use Reaxys or PubChem to cross-reference degradation products .
    • Validation : Compare computational results with accelerated stability studies (e.g., 40°C/75% RH for 6 months) .

Q. How can discrepancies in reported physicochemical properties (e.g., logP, solubility) be resolved?

  • Methodology :

  • Experimental Replication : Standardize measurement conditions (e.g., OECD guidelines for logP determination).
  • Meta-Analysis : Aggregate data from peer-reviewed studies and identify outliers using statistical tools.
  • QSAR Models : Predict properties based on structural analogs (e.g., 2-methoxyethyl acetate, logP ≈ 0.5) .

Q. What mechanistic insights explain the compound’s behavior in catalytic systems?

  • Methodology :

  • Kinetic Studies : Track reaction intermediates via in-situ IR or Raman spectroscopy.
  • Isotopic Labeling : Use 18^{18}O-labeled water to study hydrolysis mechanisms.
  • Synchrotron Techniques : XAS/XPS to analyze metal-catalyst interactions .

Q. Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Protocols :

  • PPE : Nitrile gloves, safety goggles, and fume hoods for vapor control.
  • Storage : Inert atmosphere (argon) at 4°C to prevent oxidation.
  • Waste Disposal : Neutralize with aqueous NaOH before disposal .

Q. Data Contradiction Analysis

Q. How should conflicting data on the compound’s toxicity profile be addressed?

  • Methodology :

  • Tiered Testing : Conduct in vitro (e.g., Ames test) followed by in vivo assays (OECD 423 acute toxicity).
  • Cross-Study Harmonization : Align experimental parameters (e.g., dose, exposure time) with existing toxicological frameworks .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 2,2-Dimethoxyethyl Butyrate : Contains a dimethoxyethyl group (CH₃O)₂CH₂CH₂-O-CO-(C₃H₇). The methoxy groups increase polarity, as evidenced by NMR signals for dimethoxyethyl protons at δ 3.46–3.47 ppm (singlet) in related purpurinimide compounds .
  • Ethyl 2-Methylbutyrate (FEMA 2443) : A branched-chain ester with an ethyl group and a 2-methylbutyrate moiety. Its structure (C₇H₁₄O₂) includes a tertiary carbon, reducing polarity compared to dimethoxyethyl analogs. NMR data for similar compounds shows triplet signals for ester-linked CH₂ groups (δ 4.55–4.84 ppm) .
  • Methyl 2-Methylbutanoate: A smaller ester (C₆H₁₂O₂) with a methyl group and 2-methylbutanoate chain. The absence of methoxy groups results in lower molecular weight (116.16 g/mol) and higher volatility .
  • Hexyl 2-Methylbutyrate: A long-chain ester (C₁₁H₂₂O₂) with a hexyl group, leading to higher hydrophobicity. Physical properties include a refractive index of 1.418–1.422 and solubility in ethanol .

Physical and Chemical Properties

Property This compound (Inferred) Ethyl 2-Methylbutyrate Methyl 2-Methylbutanoate Hexyl 2-Methylbutyrate
Molecular Formula C₈H₁₆O₄ C₇H₁₄O₂ C₆H₁₂O₂ C₁₁H₂₂O₂
Molecular Weight (g/mol) ~188.21 130.19 116.16 186.29
Boiling Point (°C) ~200–220 (estimated) 145–148 130–135 210–215
Solubility Polar solvents (e.g., ethanol) Ethanol, diethyl ether Ethanol, hydrocarbons Ethanol, oils
Key Functional Groups Dimethoxyethyl, ester Branched alkyl, ester Methyl, ester Long-chain alkyl, ester

Key Observations :

  • The dimethoxyethyl group in this compound increases polarity and boiling point compared to alkyl esters.
  • Ethyl 2-methylbutyrate’s branched structure enhances volatility, making it suitable for flavoring agents .
  • Hexyl 2-methylbutyrate’s long alkyl chain improves lipid solubility, favoring use in fragrances or lubricants .

Reactivity and Stability

  • Hydrolysis Sensitivity : The dimethoxyethyl group may slow ester hydrolysis compared to ethyl or methyl esters due to steric hindrance and electron-donating methoxy groups. In contrast, ethyl 2-bromobutyrate () is more reactive due to the bromide substituent .
  • Thermal Stability: Methoxy groups could enhance thermal stability via hydrogen bonding, whereas methyl esters (e.g., Methyl 2-methylbutanoate) decompose at lower temperatures .

Research Findings and Data Gaps

  • NMR Characterization : The δ 3.46–3.47 ppm singlet in purpurinimides () confirms the distinct electronic environment of dimethoxyethyl protons, critical for structural identification .
  • Toxicity and Safety : Data absent for this compound, but related esters (e.g., ethyl 2-methylbutyrate) are Generally Recognized as Safe (GRAS) for food use .

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2,2-dimethoxyethyl butanoate

InChI

InChI=1S/C8H16O4/c1-4-5-7(9)12-6-8(10-2)11-3/h8H,4-6H2,1-3H3

InChI Key

OUIDXHHYBIBYFP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of butyric acid (1.0 g, 11.35 mmol), bromoacetaldehyde dimethyl acetal (2.25 mL, 19.13 mmol), tetrabutylammonium bromide (1.83 g, 5.67 mmol) and K2CO3 (1.56 g, 11.35 mmol) in 10 mL of anhydrous CH3CN was stirred at 134° C. for 16 h in a sealed tube. It was cooled to room temperature, water was added and the mixture was extracted with Et2O (3×120 mL). The combined organic phases were washed with saturated NaCl (2×60 mL), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography on silica gel using 20-30% ethyl acetate/hexanes to give the product 43a (1.56 g, 78%). 1H NMR (400 MHz, CDCl3) δ 0.90 (t, J=7.43 Hz, 3H), 1.60 (sextet, J=7.43, 7.04 Hz, 2H), 2.24 (t, J=7.04 Hz, 2H), 3.36 (s, 6H), 4.08 (d, J=5.3 Hz, 2H), 4.54 (t, J=5.3 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

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